molecular formula C16H14BrN3O5 B3912485 [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate

Cat. No.: B3912485
M. Wt: 408.20 g/mol
InChI Key: PTILXGUFOYJRJR-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both nitrophenyl and bromophenoxy groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate typically involves a multi-step process. The initial step often includes the preparation of the nitrophenyl and bromophenoxy intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions usually involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the bromophenoxy site, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amino derivatives.

Scientific Research Applications

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the bromophenoxy group can engage in halogen bonding, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate: Similar structure but with a chlorine atom instead of bromine.

    [(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-fluoro-3-methylphenoxy)acetate: Contains a fluorine atom instead of bromine.

Uniqueness

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromo-3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O5/c1-10-8-13(6-7-14(10)17)24-9-15(21)25-19-16(18)11-2-4-12(5-3-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTILXGUFOYJRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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